molecular formula C8H9N3O5 B156366 2-(2,4-Dinitroanilino)ethanol CAS No. 1945-92-2

2-(2,4-Dinitroanilino)ethanol

Cat. No.: B156366
CAS No.: 1945-92-2
M. Wt: 227.17 g/mol
InChI Key: OTKBBNLNJMLKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitroanilino)ethanol is an organic compound characterized by the presence of a dinitroaniline group attached to an ethanol moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitroanilino)ethanol typically involves the nitration of aniline derivatives followed by the introduction of an ethanol group. One common method includes the nitration of 2-anilinoethanol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the aniline ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and yield. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dinitroanilino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,4-Dinitroanilino)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitroanilino)ethanol involves its interaction with cellular proteins and enzymes. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and disrupting normal cellular functions. The compound is known to target tubulin proteins, inhibiting microtubule formation and thus affecting cell division and growth .

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 2,4,6-Trinitroaniline
  • 4-Nitroaniline

Comparison: 2-(2,4-Dinitroanilino)ethanol is unique due to the presence of an ethanol moiety, which imparts additional reactivity and solubility properties compared to its analogs. While 2,4-Dinitroaniline and 2,4,6-Trinitroaniline are primarily used in explosives and as reagents, this compound finds broader applications in biological and medicinal research due to its enhanced solubility and reactivity .

Properties

IUPAC Name

2-(2,4-dinitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKBBNLNJMLKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062083
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-92-2
Record name 2-[(2,4-Dinitrophenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1945-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((2,4-dinitrophenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrophenylaminoethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(2,4-dinitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g of 2,4-dinitrofluorobenzene (16.12 mmol, 1 eq) and 1.17 ml ethanolamine (19.34 mmol, 1.2 eq) in acetonitrile (30 ml) with 3.56 g of K2CO3 (25.79 mmol, 1.6 eq) was heated at 65° C. overnight. The reaction mixture became red. The solvent was removed under reduced pressure. The residue was diluted in 1N Na2CO3 and extracted with ethyl acetate (5×50 ml). The combined organic layer was washed with saturated NaCl (3×20 ml), dried over MgSO4 and concentrated under reduced pressure. To this orange solution was added ethanol (20 ml) and the mixture was heated at 80° C. until dissolution was complete. Distilled water (20 ml) was added and the solution was cooled to room temperature over a period of 1 hour. The yellow solid which crystallized was collected by filtration, washed with 30/70:ethanol/water and then distilled water (2×30 ml). The solid was dried by lyophilization.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dinitroanilino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dinitroanilino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.